molecular formula C10H17F3O B13586155 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13586155
M. Wt: 210.24 g/mol
InChI Key: YRXZQHOITQARAE-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with an ethyl group and a trifluoroethanol moiety

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.

    Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:

    4-Ethylcyclohexanol: This compound lacks the trifluoroethanol moiety, resulting in different chemical and physical properties.

    2,2,2-Trifluoroethanol: While it shares the trifluoroethanol group, it does not have the cyclohexane ring, leading to distinct reactivity and applications.

    Cyclohexanol: This compound is structurally simpler and does not contain the ethyl or trifluoroethanol substituents, making it less versatile in certain applications.

Properties

Molecular Formula

C10H17F3O

Molecular Weight

210.24 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3

InChI Key

YRXZQHOITQARAE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C(F)(F)F)O

Origin of Product

United States

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